

Spectroscopic Data of Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yadanzioside L

Cat. No.: B15563444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Yadanzioside L**, a quassinoid glycoside isolated from *Brucea javanica*. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemical properties and identification of this natural product.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For **Yadanzioside L**, the data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is summarized below. This technique provides high accuracy and sensitivity, making it ideal for the analysis of natural products.

| Parameter | Value | Reference |
|----------------------------------|--|------------------|
| Molecular Formula | C ₃₄ H ₄₆ O ₁₇ | --INVALID-LINK-- |
| Exact Mass | 726.2735 Da | --INVALID-LINK-- |
| Observed Ion (M+Na) ⁺ | Data from primary literature needed | |
| Instrumentation | Quadrupole Time-of-Flight (QTOF) Mass Spectrometer | General protocol |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed chemical structure of organic molecules. The ^1H and ^{13}C NMR data provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. The following tables summarize the expected NMR data for **Yadanzioside L** based on its known structure. The specific chemical shifts and coupling constants are pending retrieval from the primary literature.

^1H NMR Data (Pyridine- d_5)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------------------------|----------------------------------|--------------|---------------------------|
| Data from primary literature needed | | | |

^{13}C NMR Data (Pyridine- d_5)

| Position | Chemical Shift (δ , ppm) |
|-------------------------------------|----------------------------------|
| Data from primary literature needed | |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Yadanzioside L**.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

- **Sample Preparation:** A purified sample of **Yadanzioside L** is dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1-10 $\mu\text{g/mL}$.
- **Instrumentation:** A Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used for analysis.

- **Ionization:** The sample solution is introduced into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. A high voltage (typically 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.
- **Mass Analysis:** The ions are guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high resolution and accuracy (typically <5 ppm). Data is acquired in positive ion mode to observe protonated molecules $[\text{M}+\text{H}]^+$ or sodium adducts $[\text{M}+\text{Na}]^+$.
- **Data Processing:** The acquired data is processed using the instrument's software to determine the exact mass and calculate the elemental composition.

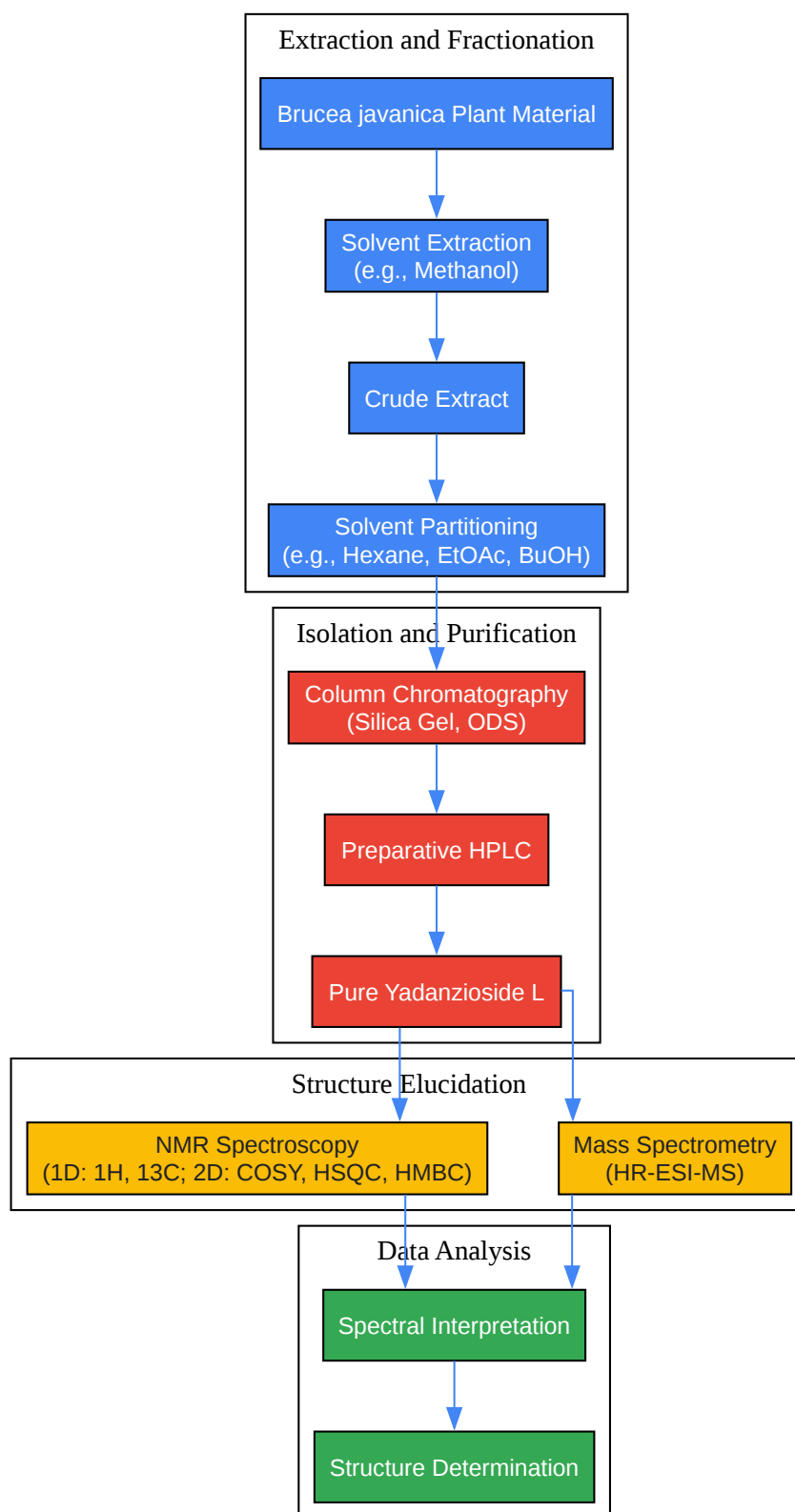
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **Yadanzioside L** is dissolved in 0.5 mL of deuterated pyridine ($\text{pyridine-}d_5$). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Spectroscopy:** One-dimensional ^1H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Spectroscopy:** One-dimensional ^{13}C NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is used, with a sufficient number of scans to observe all carbon signals, including quaternary carbons.
- **2D NMR Spectroscopy:** To aid in the complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments provide information about proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.
- **Data Processing:** The NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline

correction, and peak picking. Chemical shifts are referenced to the residual solvent peak or TMS.

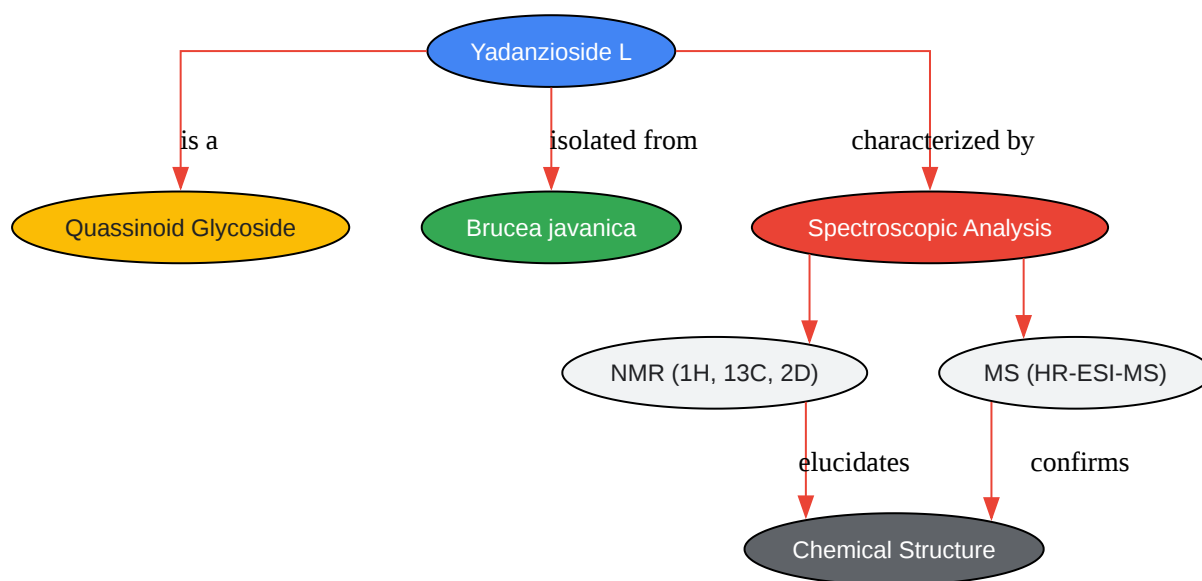
Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like **Yadanzioside L**.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and structural elucidation of **Yadanzioside L**.



[Click to download full resolution via product page](#)

Caption: Logical relationships in the study of **Yadanzioside L**.

- To cite this document: BenchChem. [Spectroscopic Data of Yadanzioside L: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15563444#spectroscopic-data-for-yadanzioside-l-nmr-ms\]](https://www.benchchem.com/product/b15563444#spectroscopic-data-for-yadanzioside-l-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com